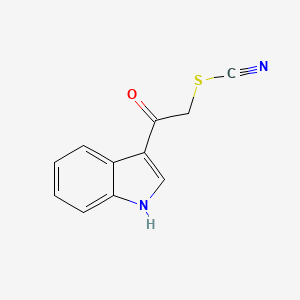

2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one

Description

2-(Cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one (CAS: 932365-96-3) is a sulfur-containing indole derivative characterized by a cyanosulfanyl (-SCN) group attached to the ethanone backbone at the 3-position of the indole ring. This compound, also known as 2-(1H-Indole-3-yl)-2-oxoethyl thiocyanate (synonyms: ZINC35245678, EN300-257104), serves as a versatile scaffold in organic synthesis and drug discovery due to its electron-withdrawing thiocyanate group and planar indole structure .

Properties

IUPAC Name |

[2-(1H-indol-3-yl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c12-7-15-6-11(14)9-5-13-10-4-2-1-3-8(9)10/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNHLLQPPYPBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one typically involves the reaction of 1H-indole-3-carbaldehyde with a cyanosulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The cyanosulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield corresponding amines or thiols.

Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted indole derivatives.

Scientific Research Applications

2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The indole moiety can interact with various receptors or enzymes, influencing biological processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Indole-Based Ethanones with Varied Substituents

- 2-Chloro-1-(1H-indol-3-yl)ethan-1-one: Substituent: Chloro (-Cl) at the ethanone position. Applications: Demonstrated antifungal activity against Candida spp. and Aspergillus niger, suggesting that electron-withdrawing groups at this position may enhance bioactivity .

RCS-8 Regioisomers :

Sulfur-Containing Ethanone Derivatives

Adamantyl Sulfonyl/Sulfinyl Derivatives :

- 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone: Substituent: Phenylsulfonyl (-SO2Ph) group. This contrasts with the smaller -SCN group, which may offer steric advantages in catalysis .

Dimethyl(oxo)-λ⁶-sulfanylidene Derivatives :

- Substituent : Sulfoximine (-S(O)=N-) group.

- Key Differences : Sulfoximines are stabilized sulfur-nitrogen moieties used in catalytic cycles (e.g., ruthenium-catalyzed reactions). Unlike -SCN, sulfoximines participate in metal coordination, enabling diverse synthetic applications .

Biological Activity

2-(Cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings from the literature.

Synthesis

The compound can be synthesized through a series of reactions involving indole derivatives and appropriate electrophiles. The synthesis typically involves the introduction of a cyanosulfanyl group into the indole structure, which enhances its biological activity. A detailed synthetic route can be found in recent literature where various indole derivatives were modified to yield compounds with improved efficacy against bacterial strains and cancer cell lines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against several pathogenic bacteria, including Staphylococcus aureus and Mycobacterium smegmatis. The compound exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL |

| Mycobacterium smegmatis | Not specified |

This compound's mechanism involves interference with bacterial biofilm formation and modulation of stress response pathways, particularly involving guanosine tetraphosphate (ppGpp), which plays a crucial role in bacterial persistence and antibiotic tolerance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies demonstrated that certain derivatives displayed significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. The structure-activity relationship (SAR) indicates that modifications at specific positions on the indole ring can enhance cytotoxicity against rapidly dividing cells .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(Cyanosulfanyl)-1-(Indole) | A549 | 5.0 |

| Indole derivative X | MCF7 | 10.0 |

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

- Biofilm Disruption : The compound inhibits biofilm formation by targeting signaling pathways associated with bacterial persistence.

- Cytotoxic Mechanisms : In cancer cells, it induces apoptosis through mitochondrial pathways and disrupts cell cycle progression, leading to reduced cell viability.

Case Studies

A notable case study involved the evaluation of a series of indole derivatives, including this compound, where researchers assessed their effects on both bacterial strains and cancer cell lines. The study revealed that compounds with cyanosulfanyl groups exhibited enhanced antibacterial effects compared to their non-modified counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.